molecular formula C8H11ClN2O B2855687 4-Chloro-6-isopropyl-5-methoxypyrimidine CAS No. 1505871-96-4

4-Chloro-6-isopropyl-5-methoxypyrimidine

Cat. No.: B2855687
CAS No.: 1505871-96-4
M. Wt: 186.64
InChI Key: MMWXHDLIFQPLKP-UHFFFAOYSA-N
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Description

4-Chloro-6-isopropyl-5-methoxypyrimidine is a pyrimidine derivative with a molecular formula of C8H11ClN2O. This compound is characterized by the presence of a chlorine atom at the 4-position, an isopropyl group at the 6-position, and a methoxy group at the 5-position on the pyrimidine ring. Pyrimidines are heterocyclic aromatic organic compounds, similar to pyridines, and are fundamental components of nucleic acids, such as DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-isopropyl-5-methoxypyrimidine typically involves the following steps:

  • Starting Materials: The synthesis often begins with commercially available starting materials such as 4-chloropyrimidine and appropriate alkylating agents.

  • Alkylation: The pyrimidine ring is alkylated at the 6-position using an isopropyl group donor, such as isopropyl bromide, in the presence of a strong base like potassium tert-butoxide.

  • Methoxylation: The 5-position of the pyrimidine ring is then functionalized with a methoxy group using a methylation agent like methyl iodide, in the presence of a base such as sodium hydride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or column chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-isopropyl-5-methoxypyrimidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as 4-chloro-6-isopropyl-5-methoxypyrimidin-2-one.

  • Reduction: Reduction reactions can lead to the formation of this compound derivatives with reduced functional groups.

  • Substitution: The chlorine atom at the 4-position can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions often use strong nucleophiles like ammonia (NH3) or hydroxide ions (OH-).

Major Products Formed:

  • Oxidation Products: 4-chloro-6-isopropyl-5-methoxypyrimidin-2-one

  • Reduction Products: Reduced derivatives of this compound

  • Substitution Products: Amino or hydroxyl derivatives of this compound

Scientific Research Applications

4-Chloro-6-isopropyl-5-methoxypyrimidine has various scientific research applications across multiple fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate the role of pyrimidine derivatives in biological systems.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Chloro-6-isopropyl-5-methoxypyrimidine exerts its effects depends on its specific application. For example, in antiviral therapies, the compound may inhibit viral replication by interfering with nucleic acid synthesis. In anticancer therapies, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways.

Molecular Targets and Pathways:

  • Antiviral Action: Targets viral enzymes involved in nucleic acid synthesis.

  • Anticancer Action: Targets cellular pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

  • 4-Chloro-5-methoxypyrimidine

  • 6-Isopropyl-5-methoxypyrimidine

Properties

IUPAC Name

4-chloro-5-methoxy-6-propan-2-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c1-5(2)6-7(12-3)8(9)11-4-10-6/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWXHDLIFQPLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=NC=N1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1505871-96-4
Record name 4-chloro-5-methoxy-6-(propan-2-yl)pyrimidine
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